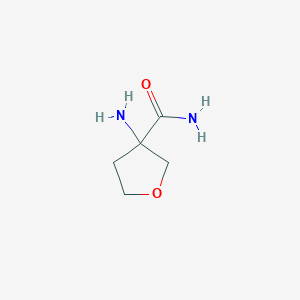
3-アミノオキソラン-3-カルボキサミド
概要
説明
3-Aminooxolane-3-carboxamide is a compound that belongs to the class of oxolane derivatives It contains an oxolane ring, which is a five-membered ring with one oxygen atom, and an amino group attached to the third carbon
科学的研究の応用
3-Aminooxolane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
作用機序
Target of Action
Quinoline-3-carboxamides, a related class of compounds, have been shown to interact with proteins such as s100a9 and DNAX accessory molecule-1 (DNAM-1) . These proteins play crucial roles in immune response and cell adhesion, respectively.
Mode of Action
It’s worth noting that quinoline-3-carboxamides, like laquinimod, have been shown to activate natural killer (nk) cells via the aryl hydrocarbon receptor and increase their dnam-1 cell surface expression . This activation improves the cytotoxicity of NK cells against certain types of cells and augments their immunoregulatory functions .
Biochemical Pathways
Related compounds such as quinoline-3-carboxamides have been shown to influence pathways related to immune response and cell adhesion .
Pharmacokinetics
The adme properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds such as quinoline-3-carboxamides have been shown to have immunomodulatory and anti-tumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxolane-3-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This can be done using catalytic or non-catalytic methods. For instance, the direct amidation of carboxylic acids with amines can be facilitated by activating the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In an industrial setting, the production of 3-Aminooxolane-3-carboxamide may involve the use of bulk manufacturing techniques. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
3-Aminooxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Aminooxolane-3-carboxamide include other oxolane derivatives and carboxamides. Examples include:
- 3-Aminooxetane-3-carboxamide
- 3-Aminotetrahydrofuran-3-carboxamide
Uniqueness
What sets 3-Aminooxolane-3-carboxamide apart from similar compounds is its specific structure, which combines the oxolane ring with an amino group at the third carbon. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
特性
IUPAC Name |
3-aminooxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-4(8)5(7)1-2-9-3-5/h1-3,7H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGJJIHZKHDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















